Thiolan-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
thiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSFOHSVVNCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89123-28-4 | |
| Record name | thiolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Thiolan 3 Amine Hydrochloride
Stereoselective Synthesis of Thiolan-3-amine Enantiomers
The synthesis of specific enantiomers of Thiolan-3-amine is critical for its application in various fields where chirality dictates biological activity or material properties. Stereoselective synthesis ensures the production of a single, desired stereoisomer, avoiding the complexities of separating a racemic mixture.
Asymmetric Synthetic Strategies for Optically Active Thiolan-3-amine
Asymmetric synthesis introduces a chiral element into the reaction to produce an optically active product from an achiral starting material. For Thiolan-3-amine, a primary strategy involves the asymmetric amination of the prochiral precursor, Thiolane-3-one. One effective approach is the use of transaminases, which are enzymes that can catalyze the transfer of an amino group to a ketone with high enantioselectivity. nih.gov This biocatalytic method offers a direct route to either the (R) or (S) enantiomer by selecting the appropriate enzyme, starting from a commercially available substrate. nih.gov
Another prominent strategy is derivatization, where a natural amino acid with a resident stereocenter is used as a starting point. nih.gov This harnesses the existing chirality to build more complex, enantiopure molecules. nih.gov These methods provide access to optically pure compounds without the need for developing entirely new asymmetric platforms. nih.gov
Chiral Auxiliary and Catalytic Approaches in Enantiopure Thiolan-3-amine Preparation
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and recovered. wikipedia.org For the synthesis of a chiral amine like Thiolan-3-amine, an auxiliary such as pseudoephedrine can be reacted with a carboxylic acid derivative to form an amide. The α-proton can then be removed to form an enolate, and subsequent reactions are directed by the chiral auxiliary, leading to a specific stereoisomer. wikipedia.orgnih.gov Other auxiliaries like oxazolidinones and camphorsultam function similarly, providing a scaffold to direct the stereoselective formation of new bonds. wikipedia.org
Catalytic approaches offer a more atom-economical method for asymmetric synthesis. Transition-metal catalysis, using chiral ligands, is a powerful tool. For instance, chiral phosphoramidite ligands have been used in the asymmetric hydrogenation of enamines to produce chiral tertiary amines. Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a significant strategy. mdpi.com Chiral secondary amines, for example, can activate α,β-unsaturated aldehydes towards enantioselective additions, a principle that can be adapted for the synthesis of chiral amines. mdpi.com
| Approach | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | A chiral compound is temporarily attached to the substrate to direct the stereochemical course of a reaction. Examples include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov | - Stoichiometric use of the chiral source.
|
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. Can be metal-based or organic. | - Substoichiometric use of the chiral source.
|
| Biocatalysis | Enzymes, such as ω-transaminases, are used to catalyze reactions with high stereoselectivity. nih.gov | - High enantiomeric excess (ee).
|
Control of Stereochemical Outcomes in Thiolan-3-amine Synthesis
The control of stereochemistry is the fundamental goal of asymmetric synthesis. In chiral auxiliary-based methods, the auxiliary creates a chiral environment around the reaction center. Steric hindrance from bulky groups on the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus leading to a specific stereoisomer. wikipedia.orgnih.gov
In catalytic systems, the chiral catalyst or its complex with the substrate forms a transient diastereomeric intermediate. The energy difference between the possible transition states leading to different enantiomers determines the stereochemical outcome. For example, in iminium ion activation using a chiral secondary amine catalyst, the catalyst shields one face of the intermediate, directing the nucleophile to the opposite face. mdpi.com Similarly, photocatalytic methods can be employed where the wavelength of light can influence reaction efficiency, and the chiral environment provided by the catalyst directs the stereoselectivity. nih.gov The precise orchestration of these transformations is key to building stereochemically well-defined molecules. nih.gov
General Synthetic Routes to Thiolan-3-amine and its Derivatives
Beyond stereoselective methods, general synthetic routes are employed to produce racemic Thiolan-3-amine or its derivatives, which can be sufficient for applications where chirality is not a factor or where subsequent resolution is planned.
Formation and Dissociation of Amine Hydrochloride Salts in Synthetic Processes
Amines are basic compounds that readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comreddit.com This reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by the acid. youtube.com The resulting Thiolan-3-amine hydrochloride is an ionic salt. youtube.com
This salt formation is a crucial step in many synthetic procedures for several reasons:
Purification and Handling: Amine salts are typically crystalline solids that are easier to handle and purify by recrystallization compared to the often-liquid and volatile free amines. youtube.com
Stability: The salt form is generally more stable and less prone to degradation during storage.
Solubility: The solubility characteristics are altered; amine hydrochlorides are often soluble in water and polar solvents but insoluble in nonpolar organic solvents, which can be exploited during purification.
The process is reversible. The free amine can be regenerated from its hydrochloride salt by treatment with a strong base, such as sodium hydroxide (NaOH). youtube.com The base deprotonates the ammonium ion, restoring the neutral amine. The equilibrium between the amine, its salt, and the surrounding medium is dependent on the pH.
The formation and dissociation of these salts can be influenced by the solvent system. The polarity and dielectric constant of the diluent affect the association of the ion pairs that form the amine salt. pitt.edu For instance, the dissociation of an amine hydrochloride can be controlled by the reaction system; a closed system may show no production of the free amine, while an open system can allow the reaction to proceed to completion. gla.ac.uk
Reaction of Thiolane-3-one with Amines
A primary and widely used method for the synthesis of Thiolan-3-amine is the reductive amination of Thiolane-3-one. libretexts.org This process typically occurs in two stages within a single pot:
Imine Formation: Thiolane-3-one reacts with an amine source, such as ammonia (to form a primary amine), to form an intermediate imine (or an enamine). This is a nucleophilic addition to the carbonyl group, followed by the elimination of water. libretexts.org
Reduction: The imine intermediate is then reduced to the corresponding amine. libretexts.org This reduction can be accomplished using various reducing agents. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like Ni). libretexts.org
This method is highly versatile, as the choice of the amine reagent in the first step allows for the synthesis of a wide range of N-substituted derivatives of Thiolan-3-amine. For example, using a primary amine instead of ammonia would yield a secondary amine product.
| Component | Role in Reductive Amination | Example |
|---|---|---|
| Carbonyl Compound | The electrophilic starting material. | Thiolane-3-one |
| Amine Source | The nucleophile that introduces the nitrogen atom. | Ammonia (for primary amines), Primary Amine (for secondary amines) |
| Reducing Agent | Reduces the intermediate imine/enamine to the final amine. | NaBH₃CN, H₂/Ni libretexts.org |
Multicomponent Reactions Incorporating Thiolan-3-amine Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific literature on multicomponent reactions directly incorporating the Thiolan-3-amine scaffold is not extensively detailed, the reactivity of the primary amine and the thiolane core suggests its potential utility in various known MCRs. The primary amine group can readily participate as a nucleophile in reactions such as the Ugi and Passerini reactions.
A bio-inspired, one-pot furan-thiol-amine multicomponent reaction has been reported for the synthesis of heterocycles. nih.gov This reaction combines a thiol and an amine nucleophile with a furan-based electrophile to generate stable pyrrole heterocycles under physiological conditions. nih.govresearchgate.net The mechanism involves the selective oxidation of furan to generate cis-2-butene-1,4-dial (BDA), which then reacts with a thiol via a 1,4-addition. nih.gov The resulting intermediate is subsequently trapped by an amine, leading to the formation of a 3-thio N-pyrrole heterocycle after rearrangement and aromatization. nih.gov The high nucleophilicity of thiols compared to amines ensures a selective reaction pathway. nih.gov
The versatility of this furan-thiol-amine MCR has been demonstrated with a variety of functionalized furans, thiols, and amines, proving compatible with functional groups like acids, alcohols, alkynes, amides, and esters. nih.gov This suggests that Thiolan-3-amine could potentially be utilized as the amine component in such reactions, leading to the formation of novel pyrrole derivatives bearing a thiolane moiety.
Another relevant area is the secondary amine-initiated three-component synthesis of 3,4-dihydropyrimidinones and thiones, which involves the reaction of aldehydes, electron-deficient alkynes, and ureas/thioureas. beilstein-journals.org The reaction is initiated by the addition of a secondary amine to the alkyne, forming an enamine-type intermediate that subsequently incorporates the other components. beilstein-journals.org While this specific reaction utilizes a secondary amine, modifications could potentially allow for the participation of a primary amine like Thiolan-3-amine.
The following table summarizes potential multicomponent reactions where Thiolan-3-amine could be a viable component.
| Multicomponent Reaction | Potential Role of Thiolan-3-amine | Resulting Scaffold |
| Ugi Reaction | Amine component | α-Acylamino carboxamide derivative |
| Passerini Reaction | Amine-derived isocyanide | α-Acyloxy carboxamide derivative |
| Furan-Thiol-Amine Reaction | Amine component | 3-Thio N-pyrrole heterocycle |
| Mannich Reaction | Amine component | β-Amino carbonyl compound |
Green Chemistry Approaches in Thiolan-3-amine Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. While specific green synthesis routes for this compound are not extensively documented, general green chemistry approaches applicable to amine synthesis can be considered. These approaches focus on the use of environmentally benign solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.
One prominent green approach is the use of water as a solvent. Thiamine hydrochloride (Vitamin B1) has been identified as an eco-friendly and biodegradable organocatalyst for various organic transformations in water. rsc.orgresearchgate.net For instance, it has been successfully used in the synthesis of bis(indolyl)methanes, tris(indolyl)methanes, and other heterocyclic compounds. rsc.org The use of such a catalyst in aqueous media for reactions involving amine precursors could be a potential green route for the synthesis or derivatization of Thiolan-3-amine. The high atom economy and low E-factor (Environmental factor) associated with these reactions highlight their green credentials. rsc.org
Catalytic reduction of nitriles and amides is a common method for amine synthesis. mdpi.comorganic-chemistry.org Green approaches in this area focus on replacing stoichiometric metal hydride reagents with catalytic hydrogenation or transfer hydrogenation using more sustainable catalysts and reducing agents. Ammonia-borane has been investigated as a safe reductant for the conversion of nitriles to primary amines. mdpi.com
The principles of green chemistry that could be applied to the synthesis of Thiolan-3-amine and its derivatives are summarized in the table below.
| Green Chemistry Principle | Application in Thiolan-3-amine Synthesis |
| Use of Renewable Feedstocks | Sourcing of starting materials from biological sources. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Employing water or other green solvents in reaction and purification steps. |
| Catalysis | Utilizing catalytic reagents (e.g., organocatalysts, biocatalysts) in small amounts instead of stoichiometric reagents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
Functional Group Transformations and Derivatization Strategies of Thiolan-3-amine
Oxidation Reactions of the Thiolane Ring System
The thiolane ring, a saturated sulfur-containing heterocycle, is susceptible to oxidation at the sulfur atom. The oxidation of the sulfur atom in the thiolane ring of Thiolan-3-amine can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity.
The oxidation of thiophene (B33073), an aromatic analogue of thiolane, has been studied extensively. While thiophene itself is relatively stable, it can be oxidized using strong oxidizing agents like hydrogen peroxide, often catalyzed by metal complexes such as methyltrioxorhenium(VII). acs.orgnih.gov The oxidation proceeds stepwise, first forming the thiophene S-oxide, which can then be further oxidized to the sulfone. acs.org Thiophene S-oxides are generally unstable and can undergo Diels-Alder dimerization, unless sterically hindered. nih.gov
In the context of the saturated thiolane ring, the sulfur atom is more susceptible to oxidation compared to the aromatic thiophene. The oxidation of aliphatic sulfides to sulfoxides and then to sulfones is a well-established transformation. The rate of conversion from a sulfide (B99878) to a sulfoxide is typically enhanced by electron-donating groups on the molecule. acs.org
The table below outlines the expected products from the oxidation of the thiolane ring in Thiolan-3-amine.
| Oxidizing Agent | Expected Product |
| Mild Oxidizing Agent (e.g., NaIO₄) | Thiolan-3-amine S-oxide |
| Strong Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Thiolan-3-amine S,S-dioxide (sulfone) |
Reduction Reactions of Thiolan-3-amine Derivatives
The thiolane ring is generally stable under reducing conditions that are typically used to reduce functional groups such as amides or nitriles. Therefore, reduction reactions involving Thiolan-3-amine derivatives would primarily affect the functional groups attached to the amine or other parts of the molecule, rather than the thiolane ring itself.
The synthesis of amines often involves the reduction of amides or nitriles. organic-chemistry.orgorganic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of amides to amines. masterorganicchemistry.com This reaction is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com The mechanism involves the addition of a hydride to the carbonyl group, followed by elimination to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com
For the reduction of nitriles to primary amines, various methods are available, including catalytic hydrogenation and the use of hydride reagents. mdpi.com Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a wide range of nitriles to the corresponding primary amines. organic-chemistry.org
The following table summarizes common reduction reactions applicable to derivatives of Thiolan-3-amine.
| Derivative Functional Group | Reducing Agent | Product |
| Amide | LiAlH₄ | Amine |
| Nitrile | H₂/Catalyst, LiAlH₄, Ammonia-borane | Primary Amine |
| Ester | LiAlH₄ | Alcohol |
| Carboxylic Acid | LiAlH₄, Borane | Alcohol |
Nucleophilic Substitution Reactions on Thiolan-3-amine Architectures
The primary amine group of Thiolan-3-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it readily participate in nucleophilic substitution reactions with a variety of electrophiles. These reactions are fundamental for the derivatization and functionalization of the Thiolan-3-amine scaffold.
A common example is the reaction with haloalkanes, where the amine acts as a nucleophile, displacing the halide to form a secondary amine. chemguide.co.uksavemyexams.com This reaction can proceed further, with the resulting secondary amine reacting with another molecule of the haloalkane to form a tertiary amine, and subsequently a quaternary ammonium salt. chemguide.co.uksavemyexams.com To favor the formation of the primary amine, a large excess of ammonia (or the primary amine in this case) is typically used. savemyexams.com
The mechanism of nucleophilic substitution involving amines and haloalkanes is generally considered to be SN2 for primary haloalkanes. chemguide.co.uk The lone pair on the nitrogen atom attacks the electrophilic carbon atom of the haloalkane, leading to the formation of a new carbon-nitrogen bond and the departure of the leaving group (the halide). youtube.com
The table below provides examples of nucleophilic substitution reactions involving Thiolan-3-amine.
| Electrophile | Product Type |
| Alkyl Halide | Secondary Amine |
| Acyl Chloride | Amide |
| Anhydride (B1165640) | Amide |
| Epoxide | β-Hydroxyamine |
Derivatization for Enhanced Analytical Detection and Spectroscopic Characterization
For analytical purposes, such as chromatographic separation and mass spectrometric detection, derivatization of Thiolan-3-amine can be employed to enhance its detectability and improve its chromatographic behavior. Derivatization is often used to introduce a chromophore or fluorophore for UV or fluorescence detection, or to increase the volatility of the analyte for gas chromatography. nih.gov
A common derivatizing reagent for primary amines is o-phthaldialdehyde (OPA) in the presence of a thiol. researchgate.net This reaction forms a highly fluorescent isoindole derivative, allowing for sensitive detection. The use of a chiral thiol with OPA can lead to the formation of diastereomers, enabling the separation of enantiomers of chiral amines. researchgate.net
For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of amines. nih.gov Acylation, alkylation, and silylation are common derivatization techniques used for this purpose. nih.gov
The thiol group, if present in a derivative of Thiolan-3-amine, can also be targeted for derivatization. Reagents such as propiolates have been used for the detection and tagging of thiols. semanticscholar.org
The following table summarizes common derivatizing reagents for the amine and potential thiol groups for enhanced analytical detection.
| Analyte Functional Group | Derivatizing Reagent | Detection Method |
| Primary Amine | o-Phthaldialdehyde (OPA)/Thiol | Fluorescence |
| Primary Amine | Dansyl Chloride | Fluorescence, UV |
| Primary Amine | 9-Fluorenylmethyl Chloroformate (FMOC) | Fluorescence, UV |
| Primary Amine | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS |
| Thiol | Propiolates | UV, MS |
| Thiol | Maleimides | UV, MS |
Computational Chemistry and Theoretical Investigations of Thiolan 3 Amine Hydrochloride
Quantum Chemical Calculations on Thiolan-3-amine Systems
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Thiolan-3-amine hydrochloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.
DFT calculations can be employed to determine the optimized geometry of this compound. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. The protonation of the amine group to form the hydrochloride salt significantly influences the local geometry around the nitrogen atom, leading to a tetrahedral arrangement. The interaction of the chloride ion with the protonated amine group can also be studied, providing insights into the nature of the ionic bond.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Geometric Parameters of Protonated Thiolan-3-amine from DFT Calculations
| Parameter | Predicted Value |
| C-N Bond Length (Å) | ~1.50 |
| N-H Bond Length (Å) | ~1.03 |
| C-S Bond Length (Å) | ~1.82 |
| C-N-H Bond Angle (°) | ~109.5 |
| C-S-C Bond Angle (°) | ~93.4 |
Note: These are approximate values based on typical DFT calculations of similar protonated amine and thiolane structures and may vary depending on the specific functional and basis set used.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost compared to DFT.
For this compound, ab initio calculations can be used to refine the geometric and electronic structures obtained from DFT. For instance, MP2 or CCSD(T) methods can provide a more accurate description of electron correlation effects, which are important for a precise understanding of the molecule's properties. While computationally intensive, these methods can serve as a benchmark for validating the results from more cost-effective DFT calculations.
The five-membered thiolan (tetrahydrothiophene) ring is not planar and can adopt various conformations. Computational studies on tetrahydrothiophene (B86538) have shown that the two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. rsc.orgacs.orgresearchgate.net The energy barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature. rsc.orgacs.orgresearchgate.net
The introduction of a protonated amine group at the 3-position of the thiolan ring in this compound will influence the conformational preference. The bulky and charged -NH3+ group can exist in either an axial or equatorial position relative to the ring. Quantum chemical calculations can be used to determine the relative energies of these different conformers. It is generally expected that the conformer with the bulky substituent in the equatorial position will be more stable due to reduced steric hindrance.
Table 2: Relative Energies of Thiolan-3-amine Conformers
| Conformer | Axial/Equatorial Amine | Relative Energy (kcal/mol) |
| Twist | Equatorial | 0.0 (most stable) |
| Twist | Axial | > 0.5 |
| Envelope | Equatorial | > 0.2 |
| Envelope | Axial | > 0.7 |
Note: The relative energies are illustrative and would need to be confirmed by specific calculations for this compound.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.
In a biological context or in a solution, this compound is surrounded by solvent molecules, most commonly water. MD simulations can be used to model the behavior of the molecule in an aqueous environment. The charged nature of the protonated amine and the chloride ion will lead to strong interactions with polar water molecules.
These simulations can reveal the structure of the solvation shell around the molecule and how the solvent influences its conformational preferences. The presence of water molecules can stabilize certain conformers through hydrogen bonding. For instance, the hydrogen atoms of the -NH3+ group can act as hydrogen bond donors to the oxygen atoms of water molecules.
This compound may exert its biological effects by binding to a specific protein target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. Following docking, MD simulations can be employed to study the dynamics and stability of the ligand-receptor complex over time.
These simulations can provide valuable information about the key intermolecular interactions that stabilize the binding, such as hydrogen bonds, ionic interactions, and van der Waals forces. By analyzing the trajectory of the simulation, researchers can identify the specific amino acid residues in the protein's binding site that are crucial for the interaction with this compound. This information is vital for understanding its mechanism of action and for the rational design of new, more potent molecules.
Prediction of Spectroscopic Signatures
Theoretical Vibrational Spectroscopy (IR, Raman) for Structural Assignment
Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, enabling the prediction of infrared (IR) and Raman spectra from first principles. These predictions are invaluable for the structural elucidation and assignment of vibrational modes observed in experimental spectra. The process typically involves geometry optimization of the molecule followed by frequency calculations, often using Density Functional Theory (DFT).
For this compound, the vibrational modes can be attributed to the motions of its distinct functional groups: the saturated thiolane ring, the amine group (in its protonated, hydrochloride form), and the C-H bonds of the aliphatic backbone.
Key Predicted Vibrational Modes for this compound:
N-H Stretching: Due to the protonation of the amine group to form the ammonium (B1175870) salt, the N-H stretching vibrations are expected to appear in a lower frequency region compared to a free amine, typically in the range of 2800-3200 cm⁻¹. These bands are often broad and intense in the IR spectrum.
C-H Stretching: The stretching vibrations of the C-H bonds on the thiolane ring are anticipated in the 2850-3000 cm⁻¹ region.
N-H Bending: The bending vibrations (scissoring and rocking) of the -NH3+ group are expected to be observed in the 1500-1600 cm⁻¹ region of the IR and Raman spectra.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is predicted to occur in the 1000-1200 cm⁻¹ range.
C-S Stretching: The carbon-sulfur stretching vibrations of the thiolane ring are typically weaker and appear in the 600-800 cm⁻¹ region.
Ring Vibrations: The entire thiolane ring will exhibit characteristic breathing and deformation modes at lower frequencies.
The calculated IR and Raman intensities help to distinguish between different vibrational modes. For instance, vibrations that lead to a significant change in the dipole moment will have a strong IR intensity, while those that cause a large change in polarizability will be more intense in the Raman spectrum.
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Intensity (IR) | Predicted Frequency (cm⁻¹) (Raman) | Predicted Intensity (Raman) |
| N-H Asymmetric Stretch | 3150 | High | 3152 | Low |
| N-H Symmetric Stretch | 3080 | High | 3081 | Medium |
| C-H Asymmetric Stretch | 2965 | Medium | 2966 | High |
| C-H Symmetric Stretch | 2880 | Medium | 2881 | High |
| N-H Asymmetric Bend | 1610 | High | 1611 | Low |
| N-H Symmetric Bend | 1525 | Medium | 1526 | Low |
| CH₂ Scissoring | 1450 | Medium | 1451 | Medium |
| C-N Stretch | 1180 | Medium | 1181 | Low |
| C-C Stretch | 1050 | Low | 1052 | Medium |
| C-S Stretch | 720 | Medium | 721 | High |
Disclaimer: This table contains hypothetical data for illustrative purposes. Specific computational studies on this compound are not widely available.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations provide the isotropic shielding values for each nucleus, which can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the sulfur atom and the protonated amine group.
Predicted ¹H NMR Chemical Environments:
N-H Protons: The protons on the positively charged nitrogen atom are expected to be significantly deshielded, appearing at a high chemical shift, and may exhibit broadening due to quadrupolar effects and exchange with solvent protons.
C3-H Proton: The proton attached to the same carbon as the amine group (C3) would be deshielded due to the electronegativity of the nitrogen atom.
C2-H and C4-H Protons: The protons on the carbons adjacent to the sulfur atom (C2 and C5) will also be influenced by its electronegativity, leading to a downfield shift compared to a simple alkane.
C5-H Protons: The protons on the carbon furthest from the heteroatoms (C4) would likely have chemical shifts closer to those of a typical cycloalkane.
Predicted ¹³C NMR Chemical Environments:
C3 Carbon: The carbon directly bonded to the amine group will be the most deshielded carbon due to the inductive effect of the nitrogen.
C2 and C5 Carbons: The carbons adjacent to the sulfur atom will also be deshielded.
C4 Carbon: This carbon will likely have the most upfield chemical shift among the ring carbons.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 3.1 - 3.4 | 35 - 40 |
| C3 | 3.5 - 3.8 | 55 - 60 |
| C4 | 2.0 - 2.3 | 25 - 30 |
| C5 | 2.9 - 3.2 | 33 - 38 |
| N-H | 8.5 - 9.5 | - |
Disclaimer: This table contains hypothetical data for illustrative purposes. Specific computational studies on this compound are not widely available.
Mass Spectrometry Fragmentation Pathway Analysis
Computational mass spectrometry involves the theoretical prediction of the fragmentation patterns of a molecule upon ionization. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways and the resulting mass-to-charge ratios (m/z) that would be observed in an experimental mass spectrum.
For this compound, the fragmentation would likely be initiated by the ionization of the molecule, followed by the cleavage of specific bonds. The presence of the nitrogen and sulfur atoms would heavily influence the fragmentation pathways.
Predicted Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). In this compound, this could lead to the loss of a C₂H₄S fragment or other ring fragments, resulting in a stable iminium ion.
Ring Opening: The thiolane ring could undergo cleavage, initiated by the ionization of either the sulfur or nitrogen atom, leading to a variety of linear fragment ions.
Loss of HCl: The hydrochloride salt could lose a molecule of hydrogen chloride, leading to the molecular ion of the free base, Thiolan-3-amine.
Loss of Small Molecules: Fragmentation could also involve the loss of small, stable neutral molecules such as ethene or thioformaldehyde.
By calculating the relative energies of the potential fragment ions and the transition states connecting them, a theoretical mass spectrum can be constructed, providing a valuable tool for the identification and structural confirmation of this compound.
Hypothetical Predicted Mass Spectrometry Fragmentation for Thiolan-3-amine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 103 (M+) | 74 | C₂H₅ | Alpha-cleavage and ring opening |
| 103 (M+) | 56 | CH₃NS | Ring fragmentation |
| 103 (M+) | 44 | C₃H₅S | Cleavage adjacent to nitrogen |
| 103 (M+) | 30 | C₃H₅S | Iminium ion formation |
Disclaimer: This table contains hypothetical data for the free base (Thiolan-3-amine) for illustrative purposes. Specific computational studies on this compound are not widely available.
Lack of Specific Research Hinders Comprehensive Review of this compound in Medicinal Chemistry
The field of medicinal chemistry heavily investigates thiophene (B33073) (an aromatic five-membered ring with a sulfur atom) and its fused derivatives, such as tetrahydrobenzo[b]thiophene, for various therapeutic purposes. These studies have explored a wide range of biological activities, including antimicrobial and anticancer properties. However, Thiolan-3-amine, also known as tetrahydrothiophen-3-amine, features a saturated (non-aromatic) ring, which confers significantly different chemical and physical properties compared to its aromatic counterpart. This structural distinction is critical, and findings related to aromatic thiophenes cannot be directly extrapolated to the thiolan scaffold.
Searches for research specifically detailing the design, synthesis, and biological evaluation of Thiolan-3-amine derivatives yielded limited and fragmented results. For instance, while some studies investigate related structures like 3-aminotetrahydrothiophene 1,1-dioxides, these represent a chemically modified scaffold (a sulfone) and the research focuses on a narrow biological application as activators of the antioxidant response element.
Crucially, the systematic exploration required to fulfill a comprehensive review—including dedicated sections on antimicrobial and anticancer activities, broader therapeutic potential, and specific ligand design—appears to be absent from the current body of scientific literature. Consequently, the detailed Structure-Activity Relationship (SAR) studies, which are fundamental to understanding how chemical modifications to the Thiolan-3-amine core influence biological potency and selectivity, have not been published.
Applications in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies of Thiolan-3-amine Analogues
Stereochemical Effects on Pharmacological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. The chiral center at the 3-position of the thiolane ring means that Thiolan-3-amine hydrochloride can exist as two non-superimposable mirror images, or enantiomers: (R)-Thiolan-3-amine and (S)-Thiolan-3-amine. The differential interaction of these stereoisomers with chiral biological targets, such as enzymes and receptors, often leads to significant differences in their pharmacological profiles.
While specific studies on the separated enantiomers of this compound are not extensively documented in publicly available literature, research on analogous chiral thio-compounds provides compelling evidence for the importance of stereochemistry. For instance, studies on chiral thiobarbiturates have demonstrated that the (S)-(+) isomer can be a more potent anesthetic agent compared to the (R)-(-) or the racemic mixture nih.gov. This highlights the principle that the specific spatial orientation of functional groups is critical for optimal interaction with a biological target.
The synthesis of stereochemically pure derivatives of Thiolan-3-amine is therefore a critical area of investigation. The development of stereoselective synthetic methods allows for the preparation of individual (R) and (S) enantiomers, which can then be evaluated for their distinct biological effects. This approach is crucial for identifying the eutomer—the enantiomer with the desired pharmacological activity—and minimizing potential off-target effects or toxicity associated with the less active or inactive enantiomer, known as the distomer.
Table 1: Hypothetical Pharmacological Activity of Thiolan-3-amine Enantiomers
| Enantiomer | Target Affinity (Ki, nM) | Functional Activity (EC50, µM) |
| (R)-Thiolan-3-amine | 50 | 0.5 |
| (S)-Thiolan-3-amine | 500 | 10 |
| Racemic Mixture | 275 | 5.25 |
Mechanism of Action Investigations at the Molecular Level
Understanding how a compound exerts its therapeutic effect at the molecular level is fundamental to rational drug design. For Thiolan-3-amine and its derivatives, this involves elucidating the molecular pathways they modulate and characterizing their binding interactions with specific biological targets.
Elucidation of Molecular Pathways and Cellular Processes Modulation
Derivatives of Thiolan-3-amine have the potential to interact with a variety of cellular signaling pathways. The amine and thiol functionalities can participate in hydrogen bonding, ionic interactions, and coordination with metal ions, enabling them to bind to and modulate the function of proteins involved in cellular signaling cascades.
While direct studies on this compound are limited, research on structurally related aminothiophene derivatives has shown engagement with various cellular processes. For example, certain aminothiophene derivatives have been investigated for their potential to modulate pathways involved in inflammation and cell proliferation nih.gov. The specific pathways targeted can be highly dependent on the nature and position of substituents on the Thiolan-3-amine scaffold. Structure-activity relationship (SAR) studies are therefore essential to map how chemical modifications influence the modulation of specific cellular events.
Characterization of Binding Sites for Thiolan-3-amine and its Derivatives
The identification and characterization of the binding site of a drug on its target protein are crucial for understanding its mechanism of action and for optimizing its potency and selectivity. Molecular docking and other computational modeling techniques are powerful tools for predicting the binding modes of Thiolan-3-amine derivatives with various biological targets.
These computational studies can provide insights into the key amino acid residues involved in the binding interaction and the specific intermolecular forces at play. For instance, molecular docking studies on thiophene (B33073) derivatives have been used to explore their binding affinities for specific receptors, revealing the importance of certain structural features for high-affinity binding mdpi.com. Such studies can predict how the thiolane ring and the amine group of Thiolan-3-amine derivatives might orient themselves within a binding pocket to form favorable interactions.
Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide definitive structural information on the binding of these ligands to their protein targets, confirming and refining the predictions from molecular modeling. This detailed understanding of the binding site interactions is invaluable for the design of next-generation derivatives with improved pharmacological properties.
Table 2: Potential Intermolecular Interactions of Thiolan-3-amine Derivatives at a Hypothetical Binding Site
| Interaction Type | Functional Group on Ligand | Amino Acid Residue on Target |
| Hydrogen Bond | Amine (-NH2) | Aspartic Acid, Glutamic Acid |
| Ionic Interaction | Protonated Amine (-NH3+) | Aspartate, Glutamate |
| Hydrophobic Interaction | Thiolane Ring | Leucine, Isoleucine, Valine |
| Sulfur-Aromatic Interaction | Thiolane Sulfur | Phenylalanine, Tyrosine |
Applications in Organic Synthesis and Materials Science Research
Thiolan-3-amine as a Versatile Synthetic Building Block
The structural features of Thiolan-3-amine, specifically the presence of a secondary amine and a tetrahydrothiophene (B86538) ring, position it as a useful precursor for the synthesis of more complex molecules.
As a bifunctional molecule, Thiolan-3-amine offers two reactive sites: the nucleophilic amine and the sulfur atom, which can be oxidized to a sulfoxide (B87167) or sulfone. This dual reactivity allows for a variety of chemical transformations, making it a potential starting material for the synthesis of biologically active compounds and other complex organic structures. The tetrahydrothiophene moiety can impart specific physicochemical properties, such as lipophilicity and conformational rigidity, which can be advantageous in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. nih.gov Thiolan-3-amine can serve as a key intermediate in the synthesis of novel fused or spirocyclic heterocyclic systems. The amine functionality can be readily acylated, alkylated, or used in condensation reactions to build upon the thiolan scaffold. For instance, it could be envisioned as a precursor for the synthesis of thieno[3,2-b]pyrrole or other related bicyclic structures through intramolecular cyclization strategies. The development of multicomponent reactions involving thiols and amines further highlights the potential for creating diverse heterocyclic libraries. researchgate.net
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Thiolan-3-amine, being a chiral molecule (available as enantiomers), has the potential to be a precursor for the synthesis of novel chiral ligands. The amine group can be functionalized to introduce coordinating moieties such as phosphines, oxazolines, or other donor groups. The resulting thioether-amine or thioether-amide ligands could then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and Michael additions. The thiophene (B33073) ring in related chiral ligands has been shown to be effective in various catalytic systems. mdpi.com The conformational rigidity of the thiolan ring could impart a well-defined chiral environment around the metal center, potentially leading to high levels of stereocontrol.
Integration into Polymeric Structures
The functional groups of Thiolan-3-amine hydrochloride make it a candidate for incorporation into various polymer architectures, potentially imparting unique properties to the resulting materials.
Polymers containing thiol and disulfide groups are of significant interest due to their redox-responsive nature, which makes them suitable for applications in drug delivery, self-healing materials, and biosensors. researchgate.netjsta.cl Thiolan-3-amine, after deprotection of the thiol group (if in a protected form) or through ring-opening polymerization of a related lactam, could be incorporated into polymer backbones or as pendant groups. The presence of the thiol group would allow for the formation of disulfide crosslinks, which can be cleaved under reducing conditions, leading to the degradation of the polymer matrix and the release of an encapsulated payload. escholarship.org The amine functionality could serve as a point of attachment to a polymer backbone or as a catalytic site for polymerization.
Table 1: Potential Polymerization Reactions Involving Thiolan-3-amine Derivatives
| Polymerization Type | Role of Thiolan-3-amine Derivative | Resulting Polymer Feature | Potential Application |
| Chain-growth polymerization | As a comonomer with other vinyl monomers | Pendant thiol/amine groups | Functional coatings, adhesives |
| Step-growth polymerization | As a diamine or dithiol monomer | Thiol/disulfide linkages in the backbone | Redox-responsive hydrogels, drug delivery |
| Ring-opening polymerization | As an initiator for lactones or epoxides | End-functionalized polymers | Bioconjugation, surface modification |
Polyurethanes are a versatile class of polymers with a wide range of applications. A modern and efficient method for creating functionalized polyurethanes involves the amine-thiol-ene conjugation reaction. rsc.orgresearchgate.net This "click chemistry" approach offers high yields and mild reaction conditions. wikipedia.org In this context, this compound, after neutralization, could be utilized in a one-pot synthesis. The amine would react with a monomer containing a thiolactone and an acrylate (B77674) group. This reaction opens the thiolactone ring, generating a free thiol, which then undergoes a Michael addition with the acrylate, leading to the formation of the polyurethane backbone. researchgate.net The thiolan moiety would be incorporated as a pendant group, potentially influencing the polymer's thermal and mechanical properties. This strategy allows for the modular introduction of various functionalities by simply changing the amine component. rsc.org
Table 2: Key Steps in Amine-Thiol-Ene Polyurethane Synthesis
| Step | Reaction | Description |
| 1 | Aminolysis of Thiolactone | The amine group of Thiolan-3-amine attacks the thiolactone ring of a suitable monomer, causing it to open. |
| 2 | Thiol Generation | The ring-opening reaction generates a free thiol group. |
| 3 | Michael Addition (Thiol-Ene Reaction) | The newly formed thiol undergoes a Michael addition to an electron-deficient alkene (e.g., an acrylate) on another monomer unit. |
| 4 | Polymerization | The repetition of these steps leads to the formation of a functionalized polyurethane chain. |
Design of Specialty Chemicals and Advanced Materials
This compound can be envisioned as a precursor in the synthesis of specialty chemicals and advanced materials. The primary amine group serves as a reactive handle for derivatization, allowing for its incorporation into larger molecular architectures. For instance, the amine functionality can be acylated, alkylated, or used in condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions could be employed to attach the thiolan moiety to polymer backbones or other functional molecules, thereby imparting specific properties to the resulting material.
The sulfur atom in the tetrahydrothiophene ring, although relatively unreactive in its sulfide (B99878) form, can be oxidized to sulfoxide or sulfone. This transformation significantly alters the electronic properties and polarity of the ring, which could be exploited in the design of materials with tailored characteristics. For example, the incorporation of such modified thiolan rings into polymers could influence their solubility, thermal stability, and refractive index.
While specific examples of this compound in the production of advanced materials are not readily found, the broader class of sulfur-containing heterocycles, such as thiophenes, has been extensively studied for applications in organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). Although this compound is a saturated heterocycle and thus not inherently conductive, its derivatives could potentially serve as flexible linkers or building blocks in the synthesis of more complex thiophene-based materials.
Table 1: Potential Reactions for Incorporating Thiolan-3-amine into Advanced Materials
| Reaction Type | Reactant | Functional Group Targeted | Potential Application in Materials Science |
| Acylation | Acyl chloride, Anhydride (B1165640) | Primary amine | Pendent group in polymers, formation of functional amides |
| Alkylation | Alkyl halide | Primary amine | Synthesis of functionalized secondary/tertiary amines for catalysts or ligands |
| Condensation | Aldehyde, Ketone | Primary amine | Formation of Schiff bases for subsequent reduction or as dynamic covalent bonds |
| Oxidation | Oxidizing agent (e.g., H₂O₂) | Ring sulfur | Modification of polarity and electronic properties of the thiolan ring |
Development of Sensors and Probes
The development of chemical sensors and probes is a significant area of research where molecules containing specific functional groups are designed to interact with target analytes, leading to a detectable signal.
Analytical Methodologies for Thiolan 3 Amine Hydrochloride Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Thiolan-3-amine hydrochloride from reaction mixtures and resolving its components. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Due to the compound's lack of a strong chromophore, direct UV detection is often challenging, necessitating derivatization to enhance detectability. nih.govmdpi.com Derivatization converts the amine or thiol group into a moiety with high molar absorptivity or fluorescence, significantly improving sensitivity. nih.gov
Commonly, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of derivatized Thiolan-3-amine is achieved by carefully controlling the mobile phase composition, typically a gradient mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comthermofisher.com
Several derivatizing agents are suitable for primary amines and thiols. For instance, 1-naphthyl isothiocyanate (NITC) reacts with the primary amine to form a UV-absorbing thiourea (B124793) derivative. thermofisher.com Fluorescent tags, such as those from ThioGlo maleimide (B117702) reagents, can react selectively with the thiol group to yield highly fluorescent adducts, allowing for detection at very low concentrations (femtomole levels). nih.gov The choice of derivatization agent and detection method (UV or fluorescence) dictates the sensitivity and selectivity of the assay. nih.govnih.gov
Table 1: HPLC Parameters for Analysis of Amine and Thiol Derivatives
| Parameter | Typical Conditions for Amine Derivatives | Typical Conditions for Thiol Derivatives |
|---|---|---|
| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 1.8-5 µm particle size mdpi.comthermofisher.com | Reversed-Phase C18, 100-250 mm length mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) mdpi.com | Gradient of Acetonitrile/Methanol and aqueous buffer |
| Derivatizing Agent | Benzoyl Chloride, 1-naphthyl isothiocyanate (NITC) mdpi.comthermofisher.com | ThioGlo Maleimide Reagents nih.gov |
| Detection | UV-Vis Detector or Tandem Mass Spectrometry (MS/MS) mdpi.comthermofisher.com | Fluorescence Detector (e.g., λex = 365 nm, λem = 445 nm) nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min mdpi.com | 0.5 - 1.2 mL/min |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is a salt and non-volatile, the free base, Thiolan-3-amine, can be analyzed by GC. However, the analysis of volatile amines by GC presents significant challenges due to their basicity and high polarity. gcms.czrestek.com These characteristics lead to strong interactions with active sites (e.g., surface silanols) on standard GC columns, resulting in poor peak shapes, such as severe tailing, which complicates accurate quantification. restek.comrestek.com
To overcome these issues, specialized capillary columns are required. These columns must be highly inert to minimize interactions with the basic amine group. restek.com Columns such as the Rtx-Volatile Amine have been specifically designed for this purpose. gcms.czrestek.com They possess a stable bonded phase that is robust, retentive, and highly selective for basic compounds, and can withstand repeated injections of aqueous or alcoholic samples. gcms.czrestek.com An alternative approach is derivatization of the amine to reduce its polarity before GC analysis. nih.gov
A typical GC method involves temperature programming, where the column oven temperature is increased during the analysis to ensure the elution of all components. nih.govbre.com
Table 2: Typical GC Conditions for Volatile Amine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Restek Rtx-Volatile Amine (e.g., 30 m x 0.32 mm ID, 5 µm film) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | Constant flow, ~2 mL/min | nih.gov |
| Injection | Split injection (e.g., split ratio 7:1) | nih.gov |
| Oven Program | Initial temp 40°C (hold 4 min), ramp at 25°C/min to 250°C (hold 3 min) | nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govbre.com |
Thiolan-3-amine contains a chiral center, meaning it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and this is achieved through chiral chromatography. This can be performed using either HPLC or GC with a chiral stationary phase (CSP). nih.govchromatographyonline.com
In chiral HPLC, CSPs containing selectors like cyclodextrins, cyclofructans, or macrocyclic antibiotics (e.g., teicoplanin) are used. chromatographyonline.comresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and thus different retention times. The mobile phase composition, including the type of organic modifier, pH, and the presence of acidic or basic additives (e.g., trifluoroacetic acid, triethylamine), is critical for achieving optimal enantiomeric resolution. chromatographyonline.comresearchgate.net
Another HPLC strategy involves pre-column derivatization of the racemic amine with a chiral derivatizing agent (e.g., an N-acyl-L-cysteine) to form a pair of diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column. researchgate.net
Chiral GC is also a viable method, typically requiring derivatization of the amine to increase its volatility and improve chromatographic performance. The derivatized enantiomers are then separated on a column coated with a chiral selector, such as a derivative of an amino acid (e.g., proline) or a cyclodextrin. nih.gov
Table 3: Approaches for Chiral Separation of Amines
| Technique | Chiral Stationary Phase (CSP) / Method | Typical Mobile Phase / Conditions |
|---|---|---|
| Chiral HPLC | Cyclofructan-based or Teicoplanin-based CSPs | Hexane/Ethanol or Acetonitrile/Methanol with acidic/basic additives chromatographyonline.comresearchgate.net |
| Chiral GC | Proline-based CSP | Derivatization with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate nih.gov |
| Indirect HPLC | Derivatization with a chiral reagent (e.g., N-acetyl-L-cysteine) followed by separation on an achiral C18 column | Standard reversed-phase conditions (Acetonitrile/Water) researchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and mass of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. iitmandi.ac.in A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully characterize the this compound structure.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the protons on the thiolan ring and the amino group. researchgate.netresearchgate.net
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. american.edu Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Techniques: These experiments reveal correlations between different nuclei, providing definitive evidence for the molecular structure. iitmandi.ac.in
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for assembling the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, providing insights into the 3D structure and stereochemistry of the molecule. iitmandi.ac.in
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiolan-3-amine Moiety
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~2.8 - 3.2 | ~35 - 40 |
| C3-H | ~3.5 - 4.0 | ~55 - 60 |
| C4-H | ~2.0 - 2.5 | ~30 - 35 |
| C5-H | ~2.8 - 3.2 | ~35 - 40 |
| N-H | Broad signal, variable | N/A |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net For a compound like this compound, it is typically analyzed using a "soft" ionization technique such as Electrospray Ionization (ESI), often coupled with a liquid chromatograph (LC-MS). researchgate.netnih.gov
Molecular Mass Determination: High-Resolution Mass Spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the molecular mass with very high accuracy (less than 5 ppm error). nih.gov This allows for the determination of the elemental formula of the compound, providing strong evidence for its identity. The expected ion in positive ESI mode would be the protonated molecule, [M+H]⁺, corresponding to the free base.
Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the parent ion. unipd.it In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). nih.gov The resulting fragmentation pattern is like a fingerprint for the molecule and is invaluable for confirming the structure and identifying unknown compounds. For Thiolan-3-amine, characteristic fragmentation would likely involve the loss of the amino group or cleavage of the thiolan ring.
Table 5: Expected Mass Spectrometry Data for Thiolan-3-amine
| Analysis | Expected Result | Information Gained |
|---|---|---|
| ESI-HRMS | [M+H]⁺ ion with m/z ~104.0534 | Confirms molecular weight and elemental formula (C₄H₁₀NS⁺) |
| ESI-MS/MS | Fragmentation of the m/z 104 parent ion | Structural confirmation through characteristic product ions |
| Plausible Fragments | Loss of NH₃ (m/z ~87), cleavage of the C-S or C-C bonds of the ring | Elucidation of the molecular structure and connectivity |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to obtain a unique "vibrational fingerprint" of a molecule. nih.govmendeley.com This fingerprint arises from the absorption or scattering of light by the molecule's chemical bonds as they vibrate. For this compound, the resulting spectrum is a superposition of the vibrational modes of its constituent functional groups: the saturated thioether ring (thiolan), the primary ammonium (B1175870) group (-NH3+), and the associated chloride counter-ion.
The presence of the primary amine as a hydrochloride salt significantly influences the IR spectrum. The N-H stretching vibrations of the ammonium ion (NH3+) appear as a broad, strong band in the 3200-2800 cm⁻¹ region, often with multiple sub-peaks, which is a characteristic feature of amine salts. researchgate.net This is distinct from a free primary amine, which typically shows two sharper bands between 3400 and 3250 cm⁻¹. orgchemboulder.com The N-H bending (asymmetric and symmetric deformation) vibrations for the -NH3+ group are expected in the 1620-1500 cm⁻¹ range. researchgate.net
The cyclic thioether portion of the molecule also contributes characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups in the thiolan ring are expected between 3000 and 2850 cm⁻¹. mdpi.com The C-S stretching vibration, characteristic of thioethers, typically gives rise to weak or medium intensity bands in the 800-600 cm⁻¹ region of the fingerprint range. The C-C stretching and CH2 deformation (scissoring, wagging, twisting) vibrations of the saturated ring structure will produce a series of bands throughout the fingerprint region (approximately 1500-600 cm⁻¹).
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-S and S-S bonds, which are weak in IR, tend to show strong Raman signals. Therefore, the C-S stretching modes of the thiolan ring would be more readily identifiable. The symmetric vibrations of the carbon skeleton are also typically strong in Raman spectra, providing further structural detail.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretching (broad) | Primary Ammonium (-NH₃⁺) | 3200 - 2800 | IR |
| C-H Stretching | Methylene (-CH₂) | 3000 - 2850 | IR, Raman |
| N-H Bending (Asymmetric) | Primary Ammonium (-NH₃⁺) | ~1610 | IR |
| N-H Bending (Symmetric) | Primary Ammonium (-NH₃⁺) | ~1505 | IR |
| C-H Bending (Scissoring) | Methylene (-CH₂) | ~1465 | IR, Raman |
| C-N Stretching | Aliphatic Amine | 1250 - 1020 | IR |
| C-S Stretching | Thioether | 800 - 600 | IR (weak), Raman (strong) |
Quantitative Analysis and Detection Methods
Quantitative analysis of this compound often requires methods that are both sensitive and selective, especially when dealing with low concentrations in complex matrices. As the molecule itself lacks a strong chromophore or fluorophore, direct spectrophotometric or fluorimetric detection is challenging. Therefore, chemical derivatization is a common and highly effective strategy.
Derivatization Strategies for Enhanced Detection and Sensitivity
Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) that has more favorable detection properties. For this compound, the primary amine group is the ideal target for derivatization. Several reagents are widely used for this purpose. libretexts.orgresearchgate.net
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, under basic conditions to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. diva-portal.orgniscpr.res.inpjsir.org The reaction is rapid, typically completing in under two minutes at room temperature. nih.gov This method is valued for its speed and the high fluorescence of the resulting product, which allows for very sensitive detection. nih.gov However, a noted drawback is the potential instability of the OPA derivatives. diva-portal.org
Fluorescamine (B152294) (4-phenyl-spiro[furan-2(3H),1'-phthalan]-3,3'-dione): Fluorescamine is a fluorogenic reagent, meaning it is non-fluorescent itself but reacts with primary amines to yield intensely fluorescent pyrrolinone products. nih.govwikipedia.org The reaction is nearly instantaneous at room temperature in aqueous media. nih.govresearchgate.net A key advantage of fluorescamine is that the excess reagent is rapidly hydrolyzed into non-fluorescent products, resulting in low background signals and high specificity for amine detection. biotium.com It is considered five to ten times more sensitive than ninhydrin (B49086). nih.gov
Ninhydrin: Ninhydrin is a classic reagent for the detection and quantification of compounds with primary amino groups. amrita.edu It reacts with the amine under heated conditions to produce a deep purple-colored product known as Ruhemann's purple. nih.govorientjchem.org This colored derivative forms the basis for colorimetric or spectrophotometric analysis. nih.gov While robust and widely used, the ninhydrin reaction is generally less sensitive than fluorescence-based methods and requires heating to proceed. nih.govdatapdf.com
Table 2: Comparison of Common Derivatizing Agents for Primary Amines
| Derivatizing Agent | Reaction Target | Key Conditions | Product Type | Detection Method | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amine | Thiol (e.g., 2-mercaptoethanol), basic pH, room temp. | Fluorescent Isoindole | Fluorimetry, UV Spectrophotometry | Fast reaction, high sensitivity | Product can be unstable |
| Fluorescamine | Primary Amine | Aqueous buffer, room temp. | Fluorescent Pyrrolinone | Fluorimetry | Very fast, high sensitivity, low background | Reagent is moisture-sensitive |
| Ninhydrin | Primary Amine | Heat (e.g., 90-100°C), buffered pH | Colored (Purple) Diketohydrindamine | Spectrophotometry (Colorimetry) | Robust, well-established | Requires heating, lower sensitivity than fluorescence methods |
Spectrophotometric and Fluorimetric Assays for Thiolan-3-amine Determination
Once this compound is converted into a suitable derivative, its concentration can be determined using spectrophotometric or fluorimetric techniques.
Spectrophotometric Assays: This method is primarily used for derivatives that absorb light in the ultraviolet (UV) or visible range. The assay for the ninhydrin derivative of Thiolan-3-amine is a prime example. The resulting Ruhemann's purple complex exhibits a strong absorbance maximum at approximately 570 nm. nih.gov According to the Beer-Lambert law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the derivative, and thus to the initial concentration of Thiolan-3-amine. A calibration curve is constructed using standards of known concentration to quantify unknown samples.
Fluorimetric Assays: These assays are used for fluorescent derivatives and offer significantly higher sensitivity than spectrophotometry, often allowing for detection in the picomole range. nih.gov
Assay with Fluorescamine Derivative: The product formed from the reaction of Thiolan-3-amine with fluorescamine is highly fluorescent. The derivative is typically excited with light at a wavelength of approximately 380-390 nm, and the resulting fluorescence emission is measured at its maximum, around 470-475 nm. researchgate.netbiotium.comthermofisher.com The intensity of the emitted fluorescence is directly proportional to the analyte's concentration over a certain range.
Assay with OPA Derivative: The isoindole derivative formed with OPA is also intensely fluorescent and can be quantified similarly. niscpr.res.in While the specific excitation and emission wavelengths can vary slightly depending on the exact structure and solvent, they are generally in the UV and blue regions of the spectrum, respectively. The isoindole product also has a UV absorbance maximum around 335 nm which can be used for spectrophotometric determination, though this is less sensitive than fluorescence. pjsir.org
These quantitative assays, particularly those based on derivatization and fluorescence detection, provide the high sensitivity required for the accurate determination of this compound in various analytical applications.
Future Directions and Emerging Research Avenues for Thiolan 3 Amine Hydrochloride
Exploration of Novel Synthetic Strategies for Diversified Thiolan-3-amine Scaffolds
The core tetrahydrothiophene (B86538) (also known as thiophane or thiolane) ring of Thiolan-3-amine is a valuable building block. wikipedia.org Future research will concentrate on developing more efficient and stereocontrolled methods to create a wider variety of substituted thiolane scaffolds.
New synthetic approaches are being investigated to overcome the limitations of traditional methods, which sometimes require harsh conditions or the use of toxic reagents like hydrogen sulfide (B99878). organic-chemistry.org Key areas of development include:
Cascade Reactions: The development of one-pot cascade reactions, such as the thia-Michael/aldol reaction, allows for the highly diastereoselective synthesis of diversely functionalized tetrahydrothiophenes from simple starting materials. rsc.org This approach is efficient and has a broad substrate tolerance. rsc.org
Stereocontrolled Synthesis: Achieving specific stereochemistry is crucial for biological applications. New methods focus on the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones to produce 3-acyltetrahydrothiophenes with high stereoselectivity, particularly with cis side chains at the C2 and C5 positions. acs.org Another strategy involves the rearrangement of 4-alkenylthiazolidin-2-ones to yield cis-substituted tetrahydrothiophenes, which has been applied in the formal synthesis of biotin. soton.ac.uk
Metal-Free Approaches: To enhance the sustainability of synthesis, metal-free methods are being developed. nih.gov These strategies utilize reagents like elemental sulfur or potassium sulfide as the sulfur source, minimizing metal toxicity and waste. nih.gov
Intramolecular Cyclization: Efficient intramolecular S-vinylation of thiols using copper(I) iodide as a catalyst provides a route to the tetrahydrothiophene ring. organic-chemistry.org Additionally, the bromocyclization of alkenoic thioesters using N-bromoacetamide is another promising method for creating cyclic bromosulfides that can be further functionalized. organic-chemistry.org
These advanced synthetic strategies will enable the creation of libraries of novel Thiolan-3-amine derivatives with diverse substitution patterns, providing a rich resource for screening in various applications.
Table 1: Emerging Synthetic Strategies for Tetrahydrothiophene Scaffolds
| Synthetic Strategy | Key Features | Potential Advantages | Reference(s) |
|---|---|---|---|
| Thia-Michael/Aldol Cascade | One-pot reaction using a catalyst like DABCO. | High diastereoselectivity, broad substrate tolerance, operational simplicity. | rsc.org |
| Acid-Promoted Condensation | Condensation of mercapto allylic alcohols and carbonyl compounds. | High stereoselectivity for cis isomers, useful for enantioselective construction. | acs.org |
| Rearrangement of Thiazolidinones | Rearrangement of 4-alkenylthiazolidin-2-ones with N-bromosuccinimide. | Access to cis-substituted tetrahydrothiophenes, applicable to natural product synthesis. | soton.ac.uk |
| Michael Ring Closure Reaction | Reaction between halomethyl (E)-β-styryl sulfones and CH-acids. | Forms substituted tetrahydrothiophene-S,S-dioxides, avoiding Ramberg–Bäcklund reaction pathways. | tandfonline.com |
| Base-Promoted Intramolecular SN2 | Utilizes phosphorothioic acids to circumvent the use of H2S gas. | High enantiopurity, amenability to various functional groups. | organic-chemistry.org |
Application of Advanced Computational Modeling in Predictive Research
Computational chemistry is becoming an indispensable tool in guiding the synthesis and application of new chemical entities. For Thiolan-3-amine hydrochloride and its derivatives, advanced computational modeling offers a pathway to accelerate discovery and reduce the reliance on trial-and-error experimentation.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to understand the electronic properties, such as HOMO-LUMO energy gaps, of novel thiophene (B33073) derivatives. nih.govresearchgate.net These calculations help predict the reactivity and stability of new compounds before they are synthesized. nih.govrsc.org For example, DFT has been used to study the structure of thiophene-based oxadiazole, triazole, and thiazolidinone derivatives, with results showing good agreement with experimental outcomes. rsc.org
Structure-Based Drug Design: Molecular docking and molecular dynamics simulations are powerful techniques for predicting the binding affinity and interaction of thiolane derivatives with biological targets. nih.govnih.gov These methods allow researchers to screen virtual libraries of compounds against specific proteins, identifying promising candidates for further development. nih.gov For instance, in silico studies of trisubstituted tetrahydrothiophenes against mycobacterial protein tyrosine phosphatase B (MptpB) indicated their potential to bind effectively within the catalytic groove, with predicted dissociation constants (Kd) in the micromolar to nanomolar range. rsc.org
Materials Science Applications: Computational models are also used to predict the properties of materials derived from thiophene scaffolds. These models can help in designing new conducting polymers with specific electronic and optical properties or in understanding the adsorption behavior of thiophene derivatives on metal surfaces for applications like corrosion inhibition. researchgate.netnumberanalytics.com
Table 2: Computational Approaches in Thiolane Derivative Research
| Computational Method | Application Area | Insights Gained | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Prediction & Property Analysis | Electronic stability, reactivity, HOMO-LUMO gaps, correlation with antioxidant activity. | nih.govresearchgate.netrsc.org |
| Molecular Docking | Drug Discovery & Bio-organic Chemistry | Binding modes, binding affinity (e.g., ΔGbinding, Kd), identification of key interactions (hydrogen bonds, π-π stacking). | rsc.orgnih.govnih.gov |
| Molecular Dynamics (MD) | Bio-organic & Materials Science | Conformational stability of ligand-protein complexes, adsorption behavior on surfaces. | nih.govresearchgate.net |
| ADMET Prediction | Medicinal Chemistry | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | nih.gov |
Diversification of Research Applications Across Disciplines
The unique structural and electronic properties of the thiolane ring make it a versatile scaffold for applications beyond its traditional uses. researchgate.net Future research will likely see a significant diversification of applications for this compound and its derivatives.
Medicinal Chemistry: Thiophene-containing heterocycles are already known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. numberanalytics.comresearchgate.net The development of novel Thiolan-3-amine scaffolds will provide new opportunities for drug discovery, targeting a broader range of diseases. montclair.edu The ability to create conformationally rigid scaffolds may lead to improved binding affinity and selectivity for therapeutic targets like the orexin (B13118510) receptors involved in sleep and addiction disorders. montclair.edumontclair.edu
Agrochemicals: Thiophene derivatives are used as intermediates in the synthesis of pesticides and herbicides. numberanalytics.com New research could focus on developing more potent and environmentally benign agrochemicals based on the Thiolan-3-amine scaffold.
Materials Science: The sulfur atom in the tetrahydrothiophene ring imparts specific electronic properties that are valuable in materials science. rsc.org Thiophene-based polymers are known for their electrical conductivity and thermal stability, making them suitable for organic electronics such as solar cells and transistors. numberanalytics.com Research into polymers derived from functionalized Thiolan-3-amine could lead to new materials with tailored properties.
Catalysis: Thiophene-based compounds can act as ligands in the development of catalysts for various chemical reactions. numberanalytics.com The amine functionality on the Thiolan-3-amine scaffold could be exploited to create novel organocatalysts or ligands for metal-catalyzed transformations.
Interdisciplinary Research with this compound in Bio-organic and Materials Science
The future of research on this compound lies at the intersection of different scientific disciplines, particularly bio-organic chemistry and materials science. The dual functionality of the amine group and the sulfur-containing heterocycle provides a unique platform for creating hybrid molecules and materials with novel functions.
Bio-organic Materials: By combining the biological recognition capabilities of molecules derived from Thiolan-3-amine with the physical properties of polymers, researchers could develop new biomaterials. For example, incorporating these scaffolds into polymers could lead to biocompatible and conductive materials for tissue engineering or biosensors. The development of polymers from cyclic thiocarbonates, which are sulfur-containing analogues of cyclic carbonates, highlights the potential in this area. rsc.org
Smart Materials: The Thiolan-3-amine scaffold could be incorporated into "smart" materials that respond to biological or chemical stimuli. For instance, a polymer containing this moiety could change its conductivity or optical properties upon binding to a specific biomolecule, creating a sensor.
Functional Coatings and Dyes: Thiophene derivatives are used in the synthesis of dyes and pigments. numberanalytics.com Interdisciplinary research could lead to the development of functional coatings with specific properties, such as antifouling surfaces for marine applications or biocompatible coatings for medical devices. acs.org The inherent properties of nitrogen-sulfur containing heterocycles make them suitable for use in dyes and paints. openmedicinalchemistryjournal.com
The synergy between understanding the biological activity of Thiolan-3-amine derivatives and harnessing their potential in materials science will drive innovation and open up new avenues for research and application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Thiolan-3-amine hydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves controlled reaction conditions (temperature: 25–80°C, pH 6–8, and reaction times of 12–24 hours). Solvents like ethanol or water are used to facilitate intermediate formation. Purity is ensured via thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural validation .
- Key Parameters : Adjust pH using buffered solutions to prevent side reactions. Optimize stoichiometry of reagents to minimize byproducts.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural Confirmation : Use H/C NMR and high-resolution mass spectrometry (HRMS) for molecular weight and functional group analysis .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) or spectrophotometric methods (e.g., oxidative coupling reactions) for quantitative analysis .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition points and storage requirements .
Q. How should this compound be stored to maintain stability?
- Guidelines : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, as photolytic decomposition is observed in structurally similar amines .
Advanced Research Questions
Q. How can researchers investigate the biological mechanism of action of this compound?
- Methodology :
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biological targets (e.g., enzymes or receptors) .
- Enzyme Kinetics : Use Michaelis-Menten assays to evaluate inhibition constants () or activation effects .
- In Silico Modeling : Perform molecular docking or quantitative structure-activity relationship (QSAR) studies to predict binding modes and optimize analogs .
Q. How can contradictions in analytical data (e.g., quantification discrepancies) be resolved?
- Methodology :
- Calibration Standards : Use certified reference materials (e.g., thiamine hydrochloride analogs) to validate spectrophotometric or chromatographic methods .
- Cross-Validation : Compare results from multiple techniques (e.g., NMR vs. HPLC) to confirm consistency. For example, EN 14122 standards allow recalculation of results to account for salt forms or hydration states .
Q. What computational approaches are effective for studying this compound’s properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices using force fields like AMBER or CHARMM .
- ADMET Profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, logP) to guide drug design .
Q. How can researchers assess the biological activity of this compound in vitro and in vivo?
- Methodology :
- In Vitro : Conduct cytotoxicity assays (MTT or resazurin-based) on cell lines (e.g., HEK293 or HepG2) to screen for therapeutic potential .
- In Vivo : Use rodent models to evaluate pharmacokinetics (e.g., plasma half-life) and dose-response relationships. Monitor metabolites via LC-MS/MS .
Q. What strategies improve low yields in this compound synthesis?
- Optimization Tactics :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions .
- Workup Refinement : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
